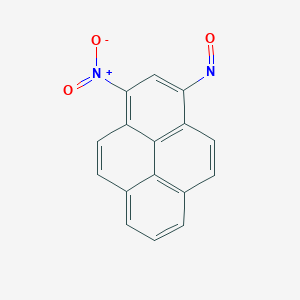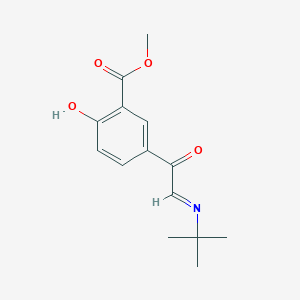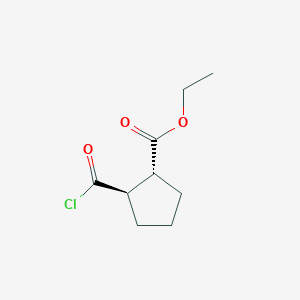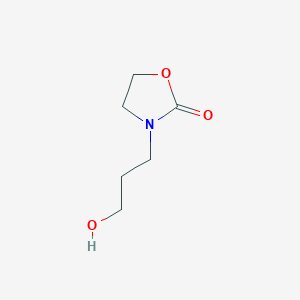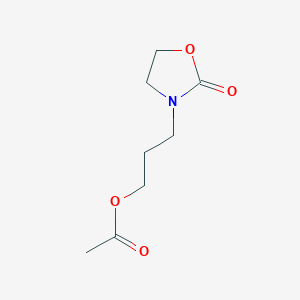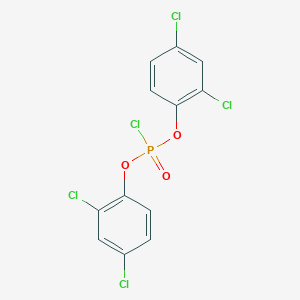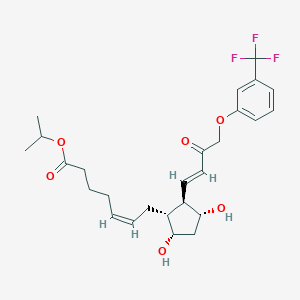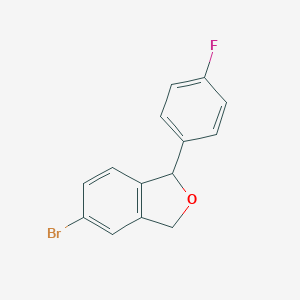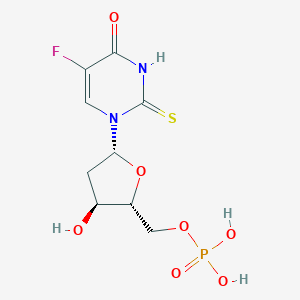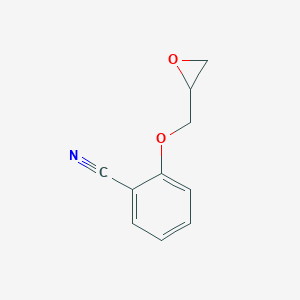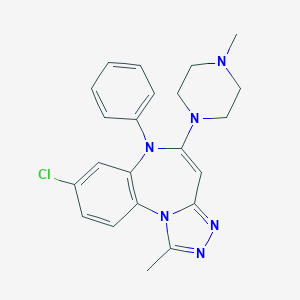
6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 8-chloro-1-methyl-5-(4-methyl-1-piperazinyl)-6-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The 6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 8-chloro-1-methyl-5-(4-methyl-1-piperazinyl)-6-phenyl- is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a member of the benzodiazepine family and has been shown to possess anxiolytic, sedative, and hypnotic properties.
Mechanism Of Action
The mechanism of action of 6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 8-chloro-1-methyl-5-(4-methyl-1-piperazinyl)-6-phenyl- involves binding to the benzodiazepine receptor site on the gamma-aminobutyric acid (GABA) receptor. This results in an increase in the affinity of GABA for its receptor, leading to an increase in the inhibitory effects of GABA on neuronal activity. This ultimately leads to the anxiolytic, sedative, and hypnotic effects of the compound.
Biochemical And Physiological Effects
The biochemical and physiological effects of 6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 8-chloro-1-methyl-5-(4-methyl-1-piperazinyl)-6-phenyl- include a decrease in neuronal activity, which leads to the anxiolytic, sedative, and hypnotic effects of the compound. It has also been shown to have anticonvulsant and muscle relaxant properties.
Advantages And Limitations For Lab Experiments
The advantages of using 6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 8-chloro-1-methyl-5-(4-methyl-1-piperazinyl)-6-phenyl- in lab experiments include its well-defined mechanism of action, its potency, and its ability to produce consistent results. However, its limitations include its potential for abuse and addiction, as well as its side effects.
Future Directions
For the study of 6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 8-chloro-1-methyl-5-(4-methyl-1-piperazinyl)-6-phenyl- include the development of more selective compounds that target specific subtypes of the GABA receptor, as well as the investigation of its potential for the treatment of other neurological disorders such as epilepsy and Parkinson's disease.
Conclusion:
In conclusion, 6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 8-chloro-1-methyl-5-(4-methyl-1-piperazinyl)-6-phenyl- is a compound that has shown promising therapeutic potential for the treatment of anxiety disorders, insomnia, and other sleep-related disorders. Its well-defined mechanism of action and potency make it a valuable tool for laboratory experiments. However, its potential for abuse and addiction, as well as its side effects, must be taken into consideration when evaluating its clinical applications. Further research is needed to fully understand the potential of this compound for the treatment of neurological disorders.
Synthesis Methods
The synthesis of 6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 8-chloro-1-methyl-5-(4-methyl-1-piperazinyl)-6-phenyl- involves the condensation of 2-amino-5-chlorobenzophenone with ethyl acetoacetate and hydrazine hydrate. The resulting product is then treated with methyl iodide and piperazine to obtain the final product. This synthesis method has been optimized to produce high yields of the compound.
Scientific Research Applications
The 6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 8-chloro-1-methyl-5-(4-methyl-1-piperazinyl)-6-phenyl- has been extensively studied for its potential therapeutic applications. It has been shown to possess anxiolytic, sedative, and hypnotic properties, making it a promising candidate for the treatment of anxiety disorders, insomnia, and other sleep-related disorders.
properties
CAS RN |
153901-56-5 |
|---|---|
Product Name |
6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 8-chloro-1-methyl-5-(4-methyl-1-piperazinyl)-6-phenyl- |
Molecular Formula |
C22H23ClN6 |
Molecular Weight |
406.9 g/mol |
IUPAC Name |
8-chloro-1-methyl-5-(4-methylpiperazin-1-yl)-6-phenyl-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine |
InChI |
InChI=1S/C22H23ClN6/c1-16-24-25-21-15-22(27-12-10-26(2)11-13-27)29(18-6-4-3-5-7-18)20-14-17(23)8-9-19(20)28(16)21/h3-9,14-15H,10-13H2,1-2H3 |
InChI Key |
IVTYOJOLKCTFCX-UHFFFAOYSA-N |
SMILES |
CC1=NN=C2N1C3=C(C=C(C=C3)Cl)N(C(=C2)N4CCN(CC4)C)C5=CC=CC=C5 |
Canonical SMILES |
CC1=NN=C2N1C3=C(C=C(C=C3)Cl)N(C(=C2)N4CCN(CC4)C)C5=CC=CC=C5 |
Other CAS RN |
153901-56-5 |
synonyms |
5-(4-methylpiperazinyl)-8-chloro-6-phenyl-6H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepine RL 218 RL-218 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




